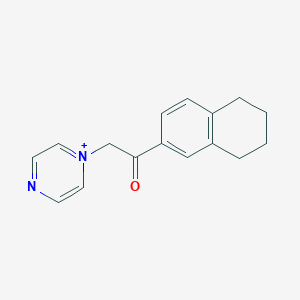
2-Pyrazin-1-ium-1-yl-1-tetralin-6-yl-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrazin-1-ium-1-yl-1-tetralin-6-yl-ethanone, also known as PTETE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-Pyrazin-1-ium-1-yl-1-tetralin-6-yl-ethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-Pyrazin-1-ium-1-yl-1-tetralin-6-yl-ethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-Pyrazin-1-ium-1-yl-1-tetralin-6-yl-ethanone has also been shown to inhibit the activation of nuclear factor-kappaB (NF-kB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
2-Pyrazin-1-ium-1-yl-1-tetralin-6-yl-ethanone has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 2-Pyrazin-1-ium-1-yl-1-tetralin-6-yl-ethanone can inhibit the proliferation of cancer cells and induce apoptosis. 2-Pyrazin-1-ium-1-yl-1-tetralin-6-yl-ethanone has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines. In vivo studies have shown that 2-Pyrazin-1-ium-1-yl-1-tetralin-6-yl-ethanone can reduce inflammation and tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Pyrazin-1-ium-1-yl-1-tetralin-6-yl-ethanone in lab experiments is its high purity and stability. 2-Pyrazin-1-ium-1-yl-1-tetralin-6-yl-ethanone can be synthesized in large quantities with high yield and purity, making it ideal for use in various experiments. However, one limitation of using 2-Pyrazin-1-ium-1-yl-1-tetralin-6-yl-ethanone is its potential toxicity. 2-Pyrazin-1-ium-1-yl-1-tetralin-6-yl-ethanone has been shown to exhibit cytotoxicity at high concentrations, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-Pyrazin-1-ium-1-yl-1-tetralin-6-yl-ethanone. One direction is the development of 2-Pyrazin-1-ium-1-yl-1-tetralin-6-yl-ethanone-based drugs for the treatment of various diseases, such as cancer and inflammation. Another direction is the synthesis of 2-Pyrazin-1-ium-1-yl-1-tetralin-6-yl-ethanone-based materials for various applications, such as catalysis and sensing. Additionally, further studies are needed to fully understand the mechanism of action of 2-Pyrazin-1-ium-1-yl-1-tetralin-6-yl-ethanone and its potential toxicity.
Synthesemethoden
The synthesis of 2-Pyrazin-1-ium-1-yl-1-tetralin-6-yl-ethanone involves the reaction between 1-tetralone and pyrazinecarboxamide in the presence of sulfuric acid. The resulting product is then further reacted with ethyl chloroacetate to obtain 2-Pyrazin-1-ium-1-yl-1-tetralin-6-yl-ethanone. This method has been optimized to yield high purity and yield of 2-Pyrazin-1-ium-1-yl-1-tetralin-6-yl-ethanone.
Wissenschaftliche Forschungsanwendungen
2-Pyrazin-1-ium-1-yl-1-tetralin-6-yl-ethanone has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 2-Pyrazin-1-ium-1-yl-1-tetralin-6-yl-ethanone has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. In material science, 2-Pyrazin-1-ium-1-yl-1-tetralin-6-yl-ethanone has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks. In analytical chemistry, 2-Pyrazin-1-ium-1-yl-1-tetralin-6-yl-ethanone has been used as a fluorescent probe for the detection of metal ions.
Eigenschaften
Produktname |
2-Pyrazin-1-ium-1-yl-1-tetralin-6-yl-ethanone |
|---|---|
Molekularformel |
C16H17N2O+ |
Molekulargewicht |
253.32 g/mol |
IUPAC-Name |
2-pyrazin-1-ium-1-yl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C16H17N2O/c19-16(12-18-9-7-17-8-10-18)15-6-5-13-3-1-2-4-14(13)11-15/h5-11H,1-4,12H2/q+1 |
InChI-Schlüssel |
RZSRHOHOHFHSGR-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)C[N+]3=CC=NC=C3 |
Kanonische SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)C[N+]3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-({4-[(2-Naphthylanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B271310.png)



![3-(4-Acetylamino-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B271320.png)

![5-{2-[(dimethylamino)sulfonyl]vinyl}-N,N-dimethyl-2-thiophenesulfonamide](/img/structure/B271327.png)
![4-[2-(1,3-benzothiazol-2-yl)vinyl]-N,N-diethylbenzenesulfonamide](/img/structure/B271330.png)

![2-{2-[4-(4-Morpholinylsulfonyl)phenyl]vinyl}-1,3-benzoxazole](/img/structure/B271332.png)

![2-[2-(4-Quinolinyl)vinyl]quinoline](/img/structure/B271339.png)